Ditolamide
Overview
Description
Ditolamide is a chemical compound known for its uricosuric properties, which means it helps in the excretion of uric acid from the body. It has been developed for the control of hyperuricemia in patients with gout . The compound is characterized by its molecular formula C13H21NO2S and a molecular weight of 255.376 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ditolamide involves several steps. One common method starts with o-methyl benzoic acid as the raw material. Dichloroethane is used as a solvent, concentrated nitric acid as a nitrating agent, and thionyl chloride as an acylating chlorination agent. The reaction is catalyzed by dimethylformamide (DMF). The process involves a one-pot nitrification method and acylating chlorination to obtain a dichloroethane solution of an intermediate compound, which is then subjected to ammonia ammonification. The solvent and ammonia are recycled, and the final product is obtained by cooling the aqueous solution, precipitating crystals, and filtering, washing, and drying the crystals .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of a one-pot method for nitration and acylating chlorination simplifies the technological process, shortens the production cycle, and reduces waste emissions .
Chemical Reactions Analysis
Types of Reactions
Ditolamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents involved .
Scientific Research Applications
Ditolamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in the excretion of uric acid.
Medicine: Developed for the treatment of hyperuricemia and gout.
Mechanism of Action
Ditolamide exerts its effects by inhibiting the reabsorption of uric acid in the renal tubules, thereby increasing its excretion in the urine. This mechanism involves the molecular targets and pathways related to uric acid transport and excretion. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of specific transport proteins in the renal tubules .
Comparison with Similar Compounds
Similar Compounds
Probenecid: Another uricosuric agent used to treat hyperuricemia and gout.
Sulfinpyrazone: A uricosuric agent with similar properties and applications.
Uniqueness
Ditolamide is unique in its specific molecular structure and its efficiency in promoting uric acid excretion. Compared to other uricosuric agents, it may offer advantages in terms of potency, safety, and side effect profile .
Properties
IUPAC Name |
4-methyl-N,N-dipropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUADVNHIYKUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862389 | |
Record name | N,N-Dipropyl-p-toluene-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723-42-2 | |
Record name | Ditolamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dipropyl-p-toluene-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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